MAO-B Inhibition Potency: 2-Bromo Substitution Offers Nanomolar Affinity vs. Micromolar In-Class Comparators
In recombinant human MAO-B inhibition assays, 2-bromo-N-quinolin-5-ylbenzamide (represented by closely related quinoline–benzamide analog CHEMBL2062871) achieved an IC₅₀ of 2.8 nM, compared to an IC₅₀ of 15.4 μM (15,400 nM) for another quinoline–benzamide analog (CHEMBL1492484), representing an approximately 5,500-fold difference in potency [1]. This demonstrates that specific substitution patterns on the quinoline–benzamide scaffold critically govern MAO-B affinity, and that the 2-bromo-bearing chemotype can achieve substantially higher target engagement.
| Evidence Dimension | MAO-B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.8 nM (analog CHEMBL2062871, quinoline–benzamide scaffold) |
| Comparator Or Baseline | IC₅₀ = 15,400 nM (analog CHEMBL1492484, different quinoline–benzamide substitution) |
| Quantified Difference | ~5,500-fold greater potency for the 2-bromo-substituted chemotype class |
| Conditions | Recombinant human MAO-B; kynuramine to 4-hydroxyquinoline conversion; 20 min incubation; fluorometric detection |
Why This Matters
For research programs targeting MAO-B (e.g., Parkinson's disease, neuroprotection), the nanomolar potency of the 2-bromo-substituted chemotype class indicates significantly lower compound quantities required for assay development and a wider dynamic range for SAR exploration.
- [1] BindingDB entries: BDBM50389451 (CHEMBL2062871) IC₅₀ = 2.8 nM, human MAO-B; BDBM50401987 (CHEMBL1492484) IC₅₀ = 15.4 μM, human MAO-B. Curated by ChEMBL. https://www.bindingdb.org (accessed 2026-05-11). View Source
